N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
N-ethylation: Ethylation of a sulfonamide precursor to introduce the N-ethylsulfamoyl group.
Coupling Reaction: Coupling of the N-ethylsulfamoyl intermediate with a benzoyl chloride derivative to form the benzamide structure.
Sulfonylation: Introduction of the pyrrolidin-1-ylsulfonyl group through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfonamide or pyrrolidine moieties.
Reduction: Reduction of the benzamide group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications as an enzyme inhibitor or drug candidate.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzamide groups are known to form strong interactions with protein active sites, potentially inhibiting their activity. The pyrrolidine moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.
N-(4-(N-methylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYRNDXEBHSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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